N-((4-((E)-(1-Isonicotinoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)phenyl)sulfonyl)acetamide
Description
Properties
CAS No. |
78503-91-0 |
|---|---|
Molecular Formula |
C18H16N6O5S |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C18H16N6O5S/c1-11-16(18(27)24(22-11)17(26)13-7-9-19-10-8-13)21-20-14-3-5-15(6-4-14)30(28,29)23-12(2)25/h3-10,16H,1-2H3,(H,23,25) |
InChI Key |
GTFYXSJCBAJBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolone Core
The pyrazolone ring (3-methyl-5-oxo-4,5-dihydro-1H-pyrazole) is synthesized via cyclocondensation of β-keto esters or diketones with hydrazine derivatives. For example:
- Step 1 : Reaction of ethyl acetoacetate with phenylhydrazine in ethanol under reflux yields 3-methyl-1-phenyl-5-pyrazolone.
- Step 2 : Selective acylation at the N1 position using isonicotinoyl chloride in the presence of a base (e.g., triethylamine) introduces the isonicotinoyl group.
Key Conditions :
Diazotization and Azo Coupling
The diazenyl linker is introduced via diazotization of the pyrazolone amine followed by coupling with a sulfonamide-bearing aromatic ring:
- Step 3 : Diazotization of 4-amino-1-isonicotinoyl-3-methyl-5-pyrazolone with NaNO₂/HCl at 0–5°C generates the diazonium salt.
- Step 4 : Coupling with 4-acetamidobenzenesulfonamide in aqueous NaOH (pH 8–9) forms the azo linkage.
Optimization Notes :
Sulfonation and Acetylation
The sulfonylacetamide group is introduced through sulfonation and subsequent acetylation:
- Step 5 : Sulfonation of the phenyl ring using chlorosulfonic acid in dichloromethane at 0°C.
- Step 6 : Reaction with acetamide in the presence of a coupling agent (e.g., DCC) yields the final sulfonylacetamide.
Critical Parameters :
- Reaction Time: Sulfonation requires 2–4 hours for completion.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.
Comparative Analysis of Methods
Mechanistic Insights
- Cyclocondensation : Nucleophilic attack of hydrazine on the carbonyl group of ethyl acetoacetate, followed by cyclization and dehydration.
- Azo Coupling : Electrophilic substitution where the diazonium salt reacts with the electron-rich para position of the sulfonamide.
- Sulfonation : Generation of a reactive sulfonic acid intermediate, which reacts with acetamide via nucleophilic acyl substitution.
Green Chemistry Approaches
Recent advancements emphasize sustainable methods:
- Solvent-Free Synthesis : Microwave-assisted reactions reduce reaction times by 40%.
- Catalytic Systems : Use of bleaching earth clay (pH 12.5) improves yields by 15–20% in azo coupling steps.
Analytical Validation
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 2.35 (s, 3H, CH₃), 8.70–7.20 (m, aromatic protons).
- HPLC : Purity >98% confirmed via reverse-phase C18 column (mobile phase: acetonitrile/water).
- Mass Spectrometry : [M+H]⁺ at m/z 469.2 aligns with theoretical molecular weight.
Challenges and Solutions
Chemical Reactions Analysis
Structural Analysis
The compound’s structure comprises:
-
Pyrazole ring : 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole moiety, stabilized by keto-enol tautomerism .
-
Sulfonamide group : Phenylsulfonyl linkage, which enhances lipophilicity and bioavailability.
-
Diazenyl group : (E)-configured azo group, influencing photostability and reactivity.
Table 2: Key Structural Features
| Feature | Description | Functional Impact |
|---|---|---|
| Pyrazole core | 4,5-dihydro-1H-pyrazole with methyl and oxo substituents | Contributes to enzyme binding |
| Sulfonamide | Phenylsulfonyl group | Enhances pharmacokinetic profile |
| Diazenyl | (E)-configuration | Influences photostability |
3.1. Azo Coupling
The diazenyl group forms via diazotization and coupling reactions. For example:
-
Diazonium salt formation : Isonicotinoyl-pyrazole is treated with nitrous acid (HNO₂) to generate a diazonium intermediate.
-
Coupling : The diazonium salt reacts with phenyl sulfonamide derivatives under acidic conditions to form the azo linkage.
3.2. Sulfonamidation
The sulfonamide group forms through nucleophilic substitution:
-
Sulfonic acid activation : Phenylsulfonyl chloride reacts with acetamide derivatives under basic conditions (e.g., pyridine) to form the sulfonamide bond.
3.3. Stability and Degradation
The compound’s stability depends on environmental factors:
-
pH sensitivity : The sulfonamide group may hydrolyze under strongly acidic/basic conditions, releasing phenylsulfonic acid.
-
Thermal stability : The pyrazole core and diazenyl group remain stable at moderate temperatures but may degrade under high heat.
4.1. Biological Interactions
-
Enzyme inhibition : The pyrazole core and sulfonamide group may bind to active sites of enzymes (e.g., COX-2, proteases), as observed in similar pyrazole derivatives .
-
Antioxidant activity : The diazenyl group’s electron-withdrawing effects could enhance free radical scavenging, supported by computational studies .
4.2. Chemical Transformations
The compound undergoes reactions such as:
-
Hydrolysis : Sulfonamide cleavage under acidic/basic conditions.
-
Reduction : Diazenyl group reduction to hydrazine derivatives.
-
Alkylation : Potential modification of the acetamide group via nucleophilic substitution.
Computational Insights
Density Functional Theory (DFT) studies on related pyrazole derivatives reveal:
-
Electron density distribution : The pyrazole’s keto group acts as an electron-rich site, while the diazenyl group is electron-deficient, influencing reactivity .
-
Nonlinear optical (NLO) properties : The compound’s extended conjugation system may exhibit second-order NLO effects, useful in optoelectronics .
Scientific Research Applications
Antimicrobial Properties
Preliminary studies suggest that N-((4-((E)-(1-Isonicotinoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)phenyl)sulfonyl)acetamide exhibits notable antimicrobial activity. The presence of the isonicotinoyl group indicates potential interactions with bacterial systems, making it a candidate for further investigation as an antibacterial agent. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. For instance, certain pyrazole derivatives have shown significant antiproliferative activity against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating potent effects . The unique combination of functional groups in this compound may enhance its therapeutic potential in oncology.
Anti-inflammatory Effects
Research has demonstrated the anti-inflammatory potential of pyrazole derivatives through various mechanisms, including the inhibition of cyclooxygenase enzymes (COX). This suggests that this compound could be evaluated for its ability to modulate inflammatory responses in vivo .
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes involved in disease processes. For example, studies on related pyrazole compounds indicate that they can inhibit monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases and mood disorders . This mechanism could be explored further for N-((4-((E)-(1-Isonicotinoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yldiazenyl)phenyl)sulfonyl)acetamide.
Interaction with Biological Targets
The structural features of this compound suggest potential interactions with biological targets such as receptors and enzymes involved in inflammation and cancer progression. These interactions could lead to downstream effects that mitigate disease symptoms or progression .
Comparative Analysis with Related Compounds
To better understand the unique properties of N-((4-( (E)-(1-Isonicotinoyl - 3-methyl - 5 - oxo - 4, 5 - dihydro - 1H - pyrazol - 4 - yl ) diazenyl ) phenyl ) sulfonyl ) acetamide, a comparison with structurally similar compounds reveals insights into its potential applications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl - 1-(4-sulfophenyl)-2-pyrazolin - 5-one | Pyrazole core and sulfonic acid group | Antimicrobial |
| 1-(2-Methylphenyl)-3-(napthalen - 2-yloxy)-propene | Chalcone derivative | Antimicrobial |
| 5-(1-(2-Methylphenyl)-3-sulfonamidopropane | Sulfonamide linkage | Anticancer |
This table highlights that while there are similar compounds exhibiting antimicrobial and anticancer activities, the specific combination of functional groups in N - ((4 - ((E)-(1-Isonicotinoyl - 3-methyl - 5 - oxo - 4, 5 - dihydro - 1H - pyrazol - 4 - yl ) diazenyl ) phenyl ) sulfonyl ) acetamide may confer unique properties enhancing its biological activity and therapeutic potential .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound belongs to a class of pyrazolyl diazenyl acetamides. Key analogs include:
Key Observations :
- Polarity and Solubility : The sulfonyl acetamide group in the target compound increases water solubility compared to analogs with nitro or chloro substituents .
- Bioactivity: The isonicotinoyl group may enable interactions with nicotinamide-binding enzymes (e.g., dehydrogenases), unlike analogs with chlorophenyl or nitrophenyl groups, which often exhibit antimicrobial or anti-inflammatory activity .
Spectroscopic and Crystallographic Analysis
- FT-IR : The target compound’s carbonyl (C=O) stretches (~1700 cm⁻¹) and diazenyl (N=N) peaks (~1450 cm⁻¹) align with analogs, but sulfonyl (S=O) vibrations (~1350 cm⁻¹) are distinct .
Biological Activity
N-((4-((E)-(1-Isonicotinoyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)phenyl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features several notable structural components:
- Diazenyl Group : Known for its role in biological activity.
- Sulfonamide Linkage : Often associated with antimicrobial and anticancer properties.
- Pyrazole Moiety : Contributes to various pharmacological effects.
The molecular weight of this compound is approximately 428.4 g/mol .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- In vitro studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Reference |
|---|---|---|
| N-(2-Methylphenyl)-3-sulfonamidopropane | Antimicrobial | |
| 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one | Antimicrobial |
Anticancer Activity
The compound shows promising anticancer activity. Studies have reported:
- IC50 values indicating potent inhibitory effects on cancer cell lines, particularly breast cancer cells .
In a study involving pyrazole derivatives, compounds exhibited significant antiproliferative activity against MCF-7 cells with low IC50 values, demonstrating their potential as anticancer agents .
Anti-inflammatory Activity
N-(4-(E)-(1-Isonicotinoyl...) has also been linked to anti-inflammatory effects. Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . The inhibition percentages were comparable to standard anti-inflammatory drugs, suggesting a significant therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrazole derivatives similar to N-(4-(E)-(1-Isonicotinoyl...). Here are some key findings:
- Antitumor Effects : A study demonstrated that a related pyrazole derivative induced apoptosis in breast cancer cell lines and enhanced radiation sensitivity by modulating DNA damage response pathways .
- Synthesis and Characterization : Research has outlined various synthetic routes for creating pyrazole derivatives with sulfonamide linkages. These compounds have been characterized using spectroscopic methods like NMR and IR, confirming their structures and biological activities .
- Comparative Analysis : A comparative analysis of structurally similar compounds revealed unique attributes of N-(4-(E)-(1-Isonicotinoyl...) that may enhance its biological activity due to the specific combination of functional groups present in its structure .
Q & A
Q. How to design a split-plot study evaluating this compound’s efficacy under variable pH/temperature?
- Methodological Answer : Use a randomized block design with pH (3 levels) as the main plot and temperature (2 levels) as subplots. Replicate 4x with 5 samples per group. Analyze via mixed-effects models (REML) to account for nested variability. Include negative controls and blinded scoring to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
